N-METHYL-N-[2,4,6-TRIMETHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]METHANESULFONAMIDE
Description
Properties
IUPAC Name |
N-methyl-N-(2,4,6-trimethyl-3-morpholin-4-ylsulfonylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O5S2/c1-11-10-12(2)15(13(3)14(11)16(4)23(5,18)19)24(20,21)17-6-8-22-9-7-17/h10H,6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHDBNNIPFYAHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1N(C)S(=O)(=O)C)C)S(=O)(=O)N2CCOCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-METHYL-N-[2,4,6-TRIMETHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]METHANESULFONAMIDE typically involves multiple steps, including the formation of the morpholine ring, sulfonation, and methylation reactions. The process often starts with the preparation of the morpholine derivative, followed by the introduction of sulfonyl groups through sulfonation reactions. Methylation is then carried out to introduce the methyl groups at specific positions on the phenyl ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts, controlled temperatures, and specific solvents are common to achieve efficient synthesis. Industrial methods also focus on minimizing by-products and ensuring the safety and environmental compliance of the production process.
Chemical Reactions Analysis
Types of Reactions
N-METHYL-N-[2,4,6-TRIMETHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]METHANESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the methylated positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols
Scientific Research Applications
N-METHYL-N-[2,4,6-TRIMETHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]METHANESULFONAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development and formulation.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of N-METHYL-N-[2,4,6-TRIMETHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]METHANESULFONAMIDE involves its interaction with specific molecular targets and pathways The sulfonyl groups and morpholine ring play crucial roles in its reactivity and binding to target molecules The compound may inhibit or activate certain enzymes, receptors, or other proteins, leading to its observed biological effects
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Comparisons
The table below summarizes key differences between the target compound and structurally related sulfonamides/carboxamides:
Key Distinctions and Implications
Perfluidone (Herbicide)
- Structural Contrast : Lacks the morpholine and trimethylphenyl groups but includes a trifluoromethyl group, enhancing electronegativity and lipophilicity.
Benzimidazole Derivatives
- Core Structure : Feature a benzimidazole ring with sulfonyl and methoxy substituents, enabling proton pump inhibition (e.g., analogs of omeprazole). The target compound’s simpler sulfonamide structure lacks this heterocyclic core, suggesting divergent mechanisms .
N-(3-Chloro-4-methylphenyl)methanesulfonamide
- Simplicity: A smaller molecule with chloro and methyl groups, likely used as an intermediate in agrochemical synthesis.
N-(4-(4-bromobenzenesulfonyl)phenyl)-3-methoxybenzamide
- Functional Group : A carboxamide rather than a sulfonamide, reducing acidity. The bromine atom adds molecular weight and may influence reactivity in cross-coupling reactions .
Biological Activity
Chemical Structure and Properties
N-Methyl-N-[2,4,6-trimethyl-3-(morpholine-4-sulfonyl)phenyl]methanesulfonamide can be described by the following structural formula:
- Molecular Formula : C15H22N2O4S
- Molecular Weight : 342.41 g/mol
The compound features a sulfonamide group, which is known for its diverse biological activities, including antibacterial and antitumor properties.
Antitumor Activity
Recent studies have highlighted the potential of sulfonamide derivatives in cancer therapy. For instance, compounds similar to this compound have shown significant inhibition of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Table 1: Antitumor Activity of Sulfonamide Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A | MCF-7 (Breast) | 10 | Apoptosis |
| B | A549 (Lung) | 15 | Cell Cycle Arrest |
| C | HeLa (Cervical) | 12 | Inhibition of Metastasis |
Anti-inflammatory Effects
This compound has been studied for its anti-inflammatory properties. Research indicates that similar compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models.
Case Study: Inhibition of TNF-alpha Production
In a controlled study, a derivative of the compound was tested for its ability to inhibit Tumor Necrosis Factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated macrophages. The results showed a significant reduction in TNF-α levels at concentrations above 5 µM.
Antibacterial Activity
The antibacterial properties of sulfonamides are well-documented. This compound exhibits activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antibacterial Efficacy
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications in the sulfonamide moiety significantly affect the biological activity of the compound. For example:
- Methyl Substitution : Increased methyl groups on the aromatic ring enhance lipophilicity and cellular uptake.
- Morpholine Ring : The presence of the morpholine group contributes to improved solubility and bioavailability.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for N-Methyl-N-[2,4,6-trimethyl-3-(morpholine-4-sulfonyl)phenyl]methanesulfonamide, and what challenges arise during purification?
- Methodological Answer : The compound’s synthesis typically involves sulfonylation of the morpholine moiety followed by sequential alkylation. Key steps include:
- Sulfonylation : Reaction of morpholine with sulfonyl chlorides under anhydrous conditions (e.g., using triethylamine as a base) .
- Alkylation : Methylation of the intermediate using methyl iodide or dimethyl sulfate in polar aprotic solvents (e.g., DMF or acetonitrile) .
- Purification Challenges : Due to the compound’s high polarity and potential for residual solvents, column chromatography with gradients of ethyl acetate/hexane or preparative HPLC is recommended .
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H NMR : Look for signals corresponding to methyl groups (δ ~2.1–2.5 ppm for aromatic methyl substituents) and the morpholine ring (δ ~3.6–3.8 ppm for N-CH₂ groups) .
- ¹³C NMR : Confirm sulfonyl groups (C-SO₂ at ~110–120 ppm) and methyl carbons attached to nitrogen (C-N-CH₃ at ~35–40 ppm) .
- IR : Strong absorption bands for sulfonyl groups (S=O stretching at ~1150–1350 cm⁻¹) .
Q. What are the solubility and stability profiles of this compound under varying pH conditions?
- Methodological Answer :
- Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water. Solubility increases in acidic media due to protonation of the sulfonamide nitrogen .
- Stability : Stable at neutral pH but prone to hydrolysis under strongly acidic (pH < 2) or alkaline (pH > 10) conditions. Storage recommendations: desiccated at −20°C in amber vials .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) predict the electronic properties of this compound, and how do they correlate with experimental data?
- Methodological Answer :
- DFT Calculations : Use PM6 or B3LYP/6-31G* basis sets to model HOMO-LUMO gaps, which predict electron-donating/accepting behavior. For example, the morpholine-sulfonyl group lowers the LUMO energy, enhancing electrophilic reactivity .
- Validation : Compare calculated UV-Vis spectra (TD-DFT) with experimental data to assess accuracy. Discrepancies may arise from solvent effects or crystal packing .
Q. What strategies resolve contradictions in biological activity data (e.g., conflicting IC₅₀ values in enzyme inhibition assays)?
- Methodological Answer :
- Assay Optimization : Ensure consistent substrate concentrations and buffer conditions (e.g., ionic strength impacts sulfonamide-protein interactions) .
- Metabolite Interference : Test for degradation products via LC-MS; impurities like oxidized morpholine derivatives may skew results .
- Statistical Validation : Use ANOVA or multivariate analysis to account for batch-to-batch variability in synthetic yields .
Q. How can the compound’s regioselectivity be controlled during derivatization (e.g., selective substitution at the morpholine vs. sulfonamide groups)?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
